N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Description
Overview of Benzamide (B126) Chemical Scaffolds in Drug Design and Discovery
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for drugs targeting a wide array of biological receptors and enzymes. researchgate.netfda.gov The amide bond is a crucial feature, present in approximately 25% of top-selling pharmaceuticals, highlighting its importance in creating stable and biologically active molecules. vulcanchem.com
Benzamide derivatives are known to exhibit a vast range of pharmacological activities. researchgate.net Researchers have successfully developed benzamides as potent agents for various therapeutic applications, including:
Anticancer agents : Many benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. semanticscholar.org For instance, certain derivatives act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy.
Antimicrobial and Antifungal agents : The benzamide structure is a key component in compounds designed to combat bacterial and fungal pathogens. vulcanchem.comsemanticscholar.org
Anti-inflammatory and Analgesic effects : The scaffold is integral to molecules developed for their pain-relieving and anti-inflammatory properties. researchgate.net
Enzyme Inhibition : Benzamides have been explored as inhibitors for various enzymes, including tyrosinase, acetylcholinesterase (AChE), and c-Met kinase, making them relevant for treating skin conditions, neurodegenerative diseases, and cancer, respectively. researchgate.netsemanticscholar.org
The versatility of the benzamide core lies in its synthetic tractability. researchgate.net The benzene (B151609) rings can be readily functionalized with different substituents, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize binding to specific biological targets and improve its pharmacological profile. researchgate.net
Historical Context of N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide Research
Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. Its existence is noted in chemical databases, but detailed synthesis and biological evaluation studies appear limited. However, the historical context can be inferred from research on closely related analogues that share its core structural motifs: the 5-chloro-2-methoxybenzoyl group and substituted N-phenyl rings.
A significant body of research exists for derivatives where the N-(5-chloro-2-methoxyphenyl) portion is kept constant while the other benzoyl moiety is varied, or vice versa. For example, extensive work has been done on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. A 2015 study described the synthesis and evaluation of a series of these compounds as anti-cancer agents, with some showing potent activity against human ovarian, colon, and pancreatic cancer cell lines. semanticscholar.org The synthesis typically involves reacting a benzoic acid derivative (like 5-chloro-2-methoxybenzoic acid) with a substituted aniline (B41778).
Similarly, research on other analogues, such as N-(5-chloro-2-methylphenyl)-4-methoxybenzamide, which differs by a single methyl group for a methoxy (B1213986) group, is documented. researchgate.net The study of these related compounds demonstrates a continued interest in how substitutions on the benzamide scaffold influence biological activity. The specific combination of substituents in this compound represents one of many potential variations of a pharmacologically relevant scaffold, though it has not been a primary focus of published research itself.
Rationale for Comprehensive Academic Investigation of Benzamide Derivatives
The continued and comprehensive academic investigation of benzamide derivatives is driven by several key factors. Primarily, their proven track record as a "privileged scaffold" confirms their value in generating biologically active molecules. researchgate.net The chemical simplicity and stability of the benzamide structure make it an ideal starting point for developing large libraries of compounds for high-throughput screening. researchgate.net
The rationale for this extensive research can be summarized as follows:
Broad Bioactivity : The demonstrated success of benzamides in producing compounds with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties provides a strong incentive for further exploration. vulcanchem.comresearchgate.netsemanticscholar.org
Structure-Activity Relationship (SAR) Studies : The ease of synthesizing diverse benzamide derivatives allows researchers to conduct detailed SAR studies. By systematically altering substituents on the phenyl rings, scientists can identify the key structural features required for a specific biological activity, leading to the design of more potent and selective drugs. researchgate.net
Multi-Target Drug Development : The versatility of the scaffold allows for the design of compounds that can interact with multiple biological targets. This is a growing area of interest for treating complex diseases like cancer or Alzheimer's, where multiple pathways are involved. researchgate.net
Favorable Physicochemical Properties : Benzamide derivatives can often be designed to have drug-like properties, including stability and the ability to interact effectively with biological macromolecules through hydrogen bonding and other interactions. researchgate.net
The investigation into compounds like this compound and its analogues is part of a broader effort to map the chemical space around the benzamide core, seeking novel derivatives with improved therapeutic potential.
Detailed Research Findings on Related Benzamide Derivatives
While specific bioactivity data for this compound is scarce, research on analogous compounds illustrates the therapeutic potential of this chemical class. The following table summarizes findings for several related benzamide derivatives.
| Compound Name | Target/Application | Key Finding |
| 5-chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide | Anticancer | Showed potent anti-proliferative activity against human pancreatic carcinoma (MIA PaCa-2) cells and arrested the G2/M cell cycle. semanticscholar.org |
| Indole-oxadiazole-benzamide hybrids | Tyrosinase Inhibition | Identified as potent tyrosinase inhibitors, suggesting potential for treating skin conditions. semanticscholar.org |
| Substituted Benzamides (General) | Alzheimer's Disease | Investigated as multi-target compounds for Alzheimer's therapy by inhibiting enzymes like Acetylcholinesterase (AChE) and BACE1. researchgate.net |
| N-phenylbenzamide derivatives coupled with sulphonamide moieties | Anticancer | This combination provides new and potent anti-cancer agents. semanticscholar.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-3-10(4-7-12)15(18)17-13-9-11(16)5-8-14(13)20-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIUDOXZNNRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242902 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196938-31-5 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196938-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide
Established Synthetic Routes and Reaction Mechanisms for Benzamide (B126) Derivatives
The cornerstone for the synthesis of N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide and related benzamide derivatives is the acylation of an amine with a carboxylic acid or its activated derivative. The most common and well-established method for this transformation is the Schotten-Baumann reaction. This reaction involves the treatment of an amine with an acyl halide or anhydride (B1165640) in the presence of an aqueous base to neutralize the hydrogen halide produced during the reaction.
The reaction mechanism for the synthesis of N-aryl benzamides, such as this compound, via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine (5-chloro-2-methoxyaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (4-methoxybenzoyl chloride). This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group, and after deprotonation of the nitrogen atom by the base, the final amide product is formed. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Multi-Step Synthesis Pathways
The synthesis of this compound is inherently a multi-step process, as it requires the prior synthesis of its precursor molecules: 5-chloro-2-methoxyaniline (B1222851) and an activated form of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride.
Synthesis of 5-chloro-2-methoxyaniline: One common route to 5-chloro-2-methoxyaniline starts from 4-chloro-1-methoxy-2-nitrobenzene. The nitro group is reduced to an amine, a reaction that can be achieved using various reducing agents. A notable method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride and activated carbon in a solvent such as methanol (B129727). This reduction is typically carried out at reflux and results in a high yield of the desired aniline (B41778) derivative.
Synthesis of 4-methoxybenzoyl chloride: The activation of 4-methoxybenzoic acid to its more reactive acyl chloride derivative is a standard procedure in organic synthesis. This is commonly accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is a well-established method for preparing acyl chlorides. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.
Final Amide Formation: Once the precursors are synthesized, they are reacted together to form the final product, this compound. This is typically achieved by dissolving the 5-chloro-2-methoxyaniline in a suitable solvent and then slowly adding the 4-methoxybenzoyl chloride in the presence of a base, such as an aqueous solution of sodium hydroxide, following the Schotten-Baumann reaction conditions. Vigorous shaking or stirring is essential to ensure proper mixing of the biphasic system. The resulting amide often precipitates out of the solution as a solid and can be purified by filtration and recrystallization.
Catalyst Systems and Reagent Optimization
The efficiency of amide bond formation can be significantly enhanced through the use of various catalyst systems and the optimization of reagents. While the traditional Schotten-Baumann reaction is robust, modern organic synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, avoiding the need for highly reactive acyl chlorides.
Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The combination of EDC/HOAt with a base like N,N'-diisopropylethylamine (DIPEA) has been shown to be highly effective for the coupling of a wide range of carboxylic acids and amines. Another effective catalyst is 4-Dimethylaminopyridine (DMAP), which, when used with an activating agent, forms a highly reactive acyl-imidazole intermediate that readily reacts with amines.
For more challenging couplings, particularly with sterically hindered substrates, fluorouronium reagents such as TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) and BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) have proven to be effective. These reagents promote the in situ formation of acyl fluorides, which are highly reactive towards amines.
Heterogeneous catalysts are also gaining prominence due to their ease of separation and reusability. For instance, a magnetic nanocatalyst, CuCoFe₂O₄@GO, has been reported for the direct coupling of carboxylic acids and N,N-dialkylformamides. Another example is the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) which catalyzes the direct condensation of benzoic acids and amines under ultrasonic irradiation.
Table 1: Common Coupling Reagents and Catalyst Systems for Benzamide Synthesis
| Reagent/Catalyst System | Description | Typical Reaction Conditions |
| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. | Anhydrous conditions, often with catalytic DMF. |
| EDC/HOAt/DIPEA | A carbodiimide-based coupling system for direct amidation. | Solution phase, often at room temperature. |
| DMAP | A nucleophilic catalyst used with activating agents. | Aprotic solvents. |
| TFFH/BTFFH | Fluorouronium reagents for coupling hindered substrates. | Mild conditions, suitable for sensitive molecules. |
| CuCoFe₂O₄@GO | A reusable magnetic nanocatalyst. | Heterogeneous catalysis, allowing for easy separation. |
| Diatomite earth@IL/ZrCl₄ | A solid-supported Lewis acid catalyst. | Ultrasonic irradiation, mild conditions. |
Advanced Synthetic Approaches for Related Compounds
While traditional methods are effective, the field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methodologies.
Stereoselective Synthesis Methodologies
While this compound itself is an achiral molecule, the synthesis of chiral benzamide derivatives is of significant importance, particularly in medicinal chemistry where enantiomeric purity is often critical. Stereoselective synthesis aims to control the formation of stereoisomers. For related chiral benzamides, this can be achieved through various strategies. One approach is the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, chiral ligands can be used in transition metal-catalyzed reactions to achieve high levels of enantioselectivity in the formation of C-C or C-N bonds in the precursors to chiral benzamides.
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. In the context of benzamide synthesis, this includes the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient techniques.
Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The hydrolysis of benzamides, for example, can be completed in minutes under microwave irradiation, whereas it might take an hour with conventional heating. Microwave synthesis can often be performed under solvent-free conditions, further enhancing its green credentials.
Another green approach is the use of ultrasonic irradiation, which can promote reactions through acoustic cavitation. This has been successfully applied to the synthesis of benzamides using a reusable solid acid catalyst, offering a low-energy and efficient alternative to traditional methods. The development of reactions that can be performed in water, a benign solvent, is also a key goal of green chemistry.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in various applications, such as drug discovery and materials science. The general synthetic strategies described above can be readily adapted to produce a wide array of derivatives by simply varying the starting aniline and carboxylic acid components.
For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives have been synthesized for evaluation as anti-cancer agents. The synthesis involved reacting 5-chloro-2-methoxybenzoic acid with aniline, followed by chlorosulfonation and subsequent reaction with various amines to introduce the sulphamoylphenyl moiety.
Similarly, novel N-phenylbenzamide derivatives have been synthesized and evaluated as potential inhibitors of Enterovirus 71. In this case, 3-amino-4-methoxybenzoic acid was condensed with a variety of substituted anilines using DIC and HOBt as the coupling reagents.
The versatility of the amide bond formation reaction allows for the systematic modification of all parts of the this compound scaffold. This includes:
Modification of the aniline ring: Using different substituted anilines allows for the introduction of a wide range of functional groups on this part of the molecule.
Modification of the benzoyl ring: Employing various substituted benzoic acids enables the exploration of different substituents on the other end of the molecule.
Derivatization of the amide nitrogen: While the parent compound has a hydrogen on the amide nitrogen, it is possible to synthesize N-alkylated or N-arylated derivatives through subsequent reactions.
Table 2: Examples of Synthesized Analogues of N-(Aryl)benzamides
| Analogue/Derivative | Starting Materials | Synthetic Method |
| 5-chloro-2-methoxy-N-phenylbenzamide | 5-chloro-2-methoxybenzoic acid, Aniline | Amide coupling with ethylchloroformate and triethylamine. |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 3-amino-4-methoxybenzoic acid, 4-bromoaniline | Amide coupling using DIC and HOBt. |
| N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide | 2-methoxy-5-chlorobenzoyl chloride, 2-amino-4-phenylphenol | Coupling of acyl chloride with aniline, followed by demethylation. |
| N-substituted benzamide derivatives for HDAC inhibition | Substituted benzoic acids, Substituted anilines | Multi-step synthesis involving various coupling reagents. |
Design Principles for Structural Modification
The structural modification of this compound is guided by a set of established design principles aimed at systematically altering its physicochemical and biological properties. These modifications can be broadly categorized into three main areas: substitution on the aromatic rings, alteration of the amide linker, and isosteric replacements. The core objective is to understand and leverage the structure-activity relationships (SAR) to enhance desired characteristics while minimizing off-target effects. nih.govnih.gov
Aromatic Ring Substitutions:
The two aromatic rings of the molecule, the 5-chloro-2-methoxyphenyl moiety and the 4-methoxybenzoyl moiety, are primary targets for modification.
5-chloro-2-methoxyphenyl Ring:
Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group that influences the electronic properties of the ring and can participate in halogen bonding. Replacing it with other halogens (e.g., fluorine, bromine) can modulate the lipophilicity and electronic nature of the molecule. Introducing small alkyl groups or other electron-donating or electron-withdrawing substituents at this position can further probe the steric and electronic requirements for activity.
Methoxy (B1213986) Group: The methoxy group at the 2-position is a key feature. Its replacement with other alkoxy groups of varying chain lengths or branching can impact steric hindrance and lipophilicity. Conversion to a hydroxyl group would introduce a hydrogen bond donor, potentially altering binding interactions with biological targets.
4-methoxybenzoyl Ring:
Methoxy Group: Similar to the other ring, the 4-methoxy group can be replaced with a variety of substituents. Moving the methoxy group to the 2- or 3-position would alter the substitution pattern and could impact conformational preferences. Replacement with electron-withdrawing groups (e.g., trifluoromethyl, cyano) or electron-donating groups (e.g., amino, alkyl) can systematically probe the electronic requirements of this part of the molecule.
Amide Linker Modification:
The central amide bond is crucial for the structural integrity of the molecule. While often conserved, subtle modifications can have significant effects.
N-Alkylation/N-Arylation: Introduction of a small alkyl group on the amide nitrogen can restrict rotation and alter the conformational profile.
Isosteric and Bioisosteric Replacements:
The following table summarizes key design principles for the structural modification of this compound:
| Structural Region | Modification Strategy | Rationale |
| 5-chloro-2-methoxyphenyl Ring | Substitution of the chloro group (e.g., with F, Br, alkyl) | Modulate lipophilicity and electronic properties. |
| Modification of the methoxy group (e.g., other alkoxy, OH) | Alter steric bulk, lipophilicity, and hydrogen bonding potential. | |
| 4-methoxybenzoyl Ring | Alteration of the methoxy group (e.g., different substituents, positional isomers) | Probe electronic and steric requirements for activity. |
| Amide Linker | N-alkylation or N-arylation | Restrict conformational flexibility. |
| Bioisosteric replacement (e.g., thioamide, ester) | Evaluate the importance of the amide bond's properties. | |
| Overall Scaffold | Isosteric replacement of phenyl rings with heterocycles | Introduce new interaction points and modify physicochemical properties. |
These design principles provide a rational framework for the systematic derivatization of this compound, enabling a thorough exploration of its chemical and biological potential.
Parallel Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the vast chemical space suggested by the design principles outlined above, parallel synthesis and combinatorial chemistry techniques are invaluable. rsc.orgresearchgate.net These approaches allow for the rapid generation of large, diverse libraries of related compounds, significantly accelerating the process of identifying molecules with optimized properties.
Parallel Synthesis:
Parallel synthesis involves the simultaneous synthesis of a library of discrete compounds in separate reaction vessels. nih.gov This method is well-suited for creating focused libraries where specific structural variations are explored systematically. For this compound, a parallel synthesis approach could be employed to generate a library of analogs by reacting a common intermediate with a diverse set of building blocks.
A plausible parallel synthesis strategy would involve the following steps:
Immobilization: 5-chloro-2-methoxyaniline could be attached to a solid support (e.g., a resin).
Amide Bond Formation: The immobilized aniline could then be reacted with a library of diverse carboxylic acids (in this case, substituted benzoic acids) in separate reaction wells. This would generate a library of resin-bound benzamide derivatives.
Cleavage: The final products would be cleaved from the solid support, purified, and characterized.
This approach allows for the use of excess reagents to drive reactions to completion, and purification is often simplified to washing the resin.
The table below illustrates a hypothetical parallel synthesis library design for derivatives of this compound.
| Building Block 1 (Amine) | Building Block 2 (Substituted Benzoic Acids) | Resulting Library |
| 5-chloro-2-methoxyaniline | 4-methoxybenzoic acid | This compound |
| 4-ethoxybenzoic acid | N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide | |
| 4-(trifluoromethyl)benzoic acid | N-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)benzamide | |
| 3-methoxybenzoic acid | N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide | |
| ...and so on with a diverse set of benzoic acids | A library of N-(5-chloro-2-methoxyphenyl)-benzamide derivatives. |
Combinatorial Chemistry:
Combinatorial chemistry allows for the synthesis of even larger libraries of compounds, often as mixtures, through techniques like "split-and-pool" synthesis. wikipedia.org While this can generate immense chemical diversity, deconvolution of the active components from mixtures can be challenging. For a more targeted approach on the this compound scaffold, solution-phase combinatorial chemistry coupled with automated purification and analysis is a powerful strategy.
By combining a set of anilines (variations on the 5-chloro-2-methoxyphenylamine core) with a set of benzoyl chlorides (variations on the 4-methoxybenzoyl chloride core) in a grid format (e.g., a 96-well plate), a large library of individual compounds can be rapidly synthesized. Automated liquid handlers can dispense the reagents, and purification can be achieved using techniques like mass-directed automated HPLC.
This combinatorial approach enables a comprehensive exploration of the structure-activity relationships around the this compound scaffold in a time- and resource-efficient manner. The data generated from screening these libraries can then inform the design of next-generation compounds with further refined properties.
Molecular Target Identification and Mechanistic Elucidation of N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide
Biophysical Characterization of Molecular Interactions
In the absence of identified molecular targets, there is no biophysical data to characterize the interactions of N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide.
No studies have been conducted to determine the kinetic (k_on, k_off) or thermodynamic (ΔG, ΔH, -TΔS) parameters of this compound with any biological receptor.
There is no published data regarding the enzyme inhibition constants (such as IC₅₀ or Kᵢ values) or the mechanism of inhibition (e.g., competitive, non-competitive) for this compound against any enzyme.
Protein-Ligand Structural Analysis (e.g., X-ray crystallography, NMR in binding studies)
No specific X-ray crystallography or Nuclear Magnetic Resonance (NMR) binding studies for this compound have been identified in the reviewed literature. While structural data is available for related isomers and analogs, such as 4-Chloro-N-(2-methoxyphenyl)benzamide, this information is not directly applicable to the target compound due to differences in molecular structure that would alter its binding properties.
Intracellular Signaling Pathway Modulation (Preclinical, in vitro)
Effects on Second Messenger Systems (e.g., cAMP production)
There is no available data detailing the effects of this compound on second messenger systems, including but not limited to, the production of cyclic adenosine (B11128) monophosphate (cAMP).
Activation/Inhibition of Kinase Cascades
The scientific literature lacks specific studies investigating the role of this compound in the activation or inhibition of intracellular kinase cascades. Research on other complex benzamide-containing molecules has shown kinase inhibition activity, but these compounds are structurally distinct and their mechanisms cannot be attributed to this compound.
Impact on Cellular Processes (Preclinical, in vitro)
Regulation of Gene Expression and Protein Synthesis
No preclinical, in vitro studies have been published that describe the impact of this compound on the regulation of gene expression or the synthesis of proteins.
Cellular Phenotype Modulation (e.g., cell cycle arrest, apoptosis in cell lines)
There is a lack of direct evidence on the effects of this compound on cellular phenotypes. Studies on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which feature a different substitution on the N-phenyl ring, have shown activities such as cell cycle arrest at the G2/M phase and the induction of apoptosis. researchgate.net However, due to the significant structural difference—namely the presence of a sulphamoylphenyl group—these findings cannot be directly extrapolated to this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide Analogues
Systematic Structural Modifications and Their Biological Implications
The process of systematically altering the chemical structure of a lead compound is a cornerstone of medicinal chemistry. For N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide analogues, this has involved modifications to both the N-phenyl moiety and the benzamide (B126) core to probe the chemical space and understand the molecular interactions with their biological targets.
The N-(5-chloro-2-methoxyphenyl) portion of the molecule plays a crucial role in orienting the compound within its binding site and establishing key interactions. Modifications to this ring system have significant consequences for biological activity.
Research on related benzamide series has shown that the nature and position of substituents on the N-phenyl ring are critical. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the N-phenyl ring was found to strongly favor inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov Specifically, an analogue with a 2-methyl-5-nitrophenyl substituent was the most potent in the series. nih.gov
Similarly, studies on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, developed as human adenovirus inhibitors, demonstrated that substitutions on this ring system significantly impact potency and cytotoxicity. nih.gov The placement of the chloro and methoxy (B1213986) groups in this compound is therefore presumed to be a key factor in its activity profile, influencing both steric and electronic interactions with its target. The chlorine atom at the 5-position and the methoxy group at the 2-position create a specific electronic and steric profile that influences solubility and biological interactions.
The following table illustrates the impact of substitutions on the N-phenyl ring on the α-glucosidase inhibitory activity in a related series of nitrobenzamide derivatives.
| Compound | Substituent (R) on N-phenyl ring | IC₅₀ (µM) for α-glucosidase |
| 5a | H | 2.01 |
| 5b | 2-Cl | 1.89 |
| 5o | 2-CH₃, 5-NO₂ | 0.23 |
| 5p | 2-CH₃, 4-NO₂ | 0.44 |
| 5q | 4-CH₃, 3-NO₂ | 0.47 |
| Acarbose (Standard) | - | 0.98 |
| Data derived from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |
The 4-methoxybenzamide (B147235) core serves as a central scaffold, and its modification has been explored to fine-tune activity. In studies of related 4-methoxybenzamides as choline (B1196258) transporter inhibitors, the amide functionality itself was found to be a critical element. nih.gov The replacement of the 4-methoxy group with other substituents can alter the electronic properties and hydrogen bonding capacity of the molecule.
The position and electronic nature (electron-donating or electron-withdrawing) of substituents are fundamental to the SAR of these analogues. mdpi.comresearchgate.net Halogen atoms, such as the chlorine in the N-(5-chloro-2-methoxyphenyl) moiety, can have dual effects. They are electron-withdrawing through induction but can also participate in halogen bonding. The position of the halogen is critical; for example, moving a substituent from one position to another can drastically alter the molecule's ability to fit into a binding pocket. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel, unsynthesized molecules.
Development of Predictive QSAR Models
The development of a QSAR model involves several key steps. drugdesign.org First, a dataset of compounds with known biological activities is assembled. drugdesign.org For analogues of this compound, this would involve a series of derivatives with measured potencies against a specific biological target. Next, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Finally, a mathematical equation is formulated to correlate these descriptors with the biological activity. drugdesign.org
Multiple Linear Regression (MLR) is a common statistical method used to generate QSAR models. researchgate.net The goal is to create a linear equation that can predict the activity (e.g., pIC₅₀) based on a combination of the most relevant descriptors. chalcogen.ro For benzamide derivatives, these models can help identify the key structural features that drive potency and guide the design of new, more active compounds. chalcogen.ro
Descriptor Selection and Statistical Validation
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. nih.govdrugdesign.org Descriptors can be categorized into several classes:
Physicochemical: Such as lipophilicity (logP), molar refractivity, and electronic parameters.
Topological: Which describe the connectivity and branching of the molecule.
Quantum Chemical: Derived from computational chemistry calculations, describing electronic properties like orbital energies.
Once a model is developed, it must be rigorously validated to ensure its predictive power and reliability. researchgate.net Validation is crucial to confirm that the model is not a result of a chance correlation. researchgate.net Key statistical parameters used for validation include:
Correlation Coefficient (r²): A measure of how well the model fits the data.
Cross-Validation (q² or r²cv): A method where a portion of the data is left out of the model development and then predicted by the model. A high q² value (typically > 0.6) indicates good internal predictivity. chalcogen.rouniroma1.it
External Validation: The model's ability to predict the activity of an external set of compounds that were not used in its development. This is considered the most stringent test of a QSAR model's utility. researchgate.net
The following table lists common statistical parameters used for the validation of QSAR models.
| Parameter | Description | Acceptable Value |
| r² (Correlation Coefficient) | Measures the goodness of fit for the training set. | > 0.6 |
| q² or LOO-q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.6 |
| r²_pred (External Validation r²) | Measures the predictive ability for an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and observed values. | As low as possible |
| General acceptance criteria for QSAR models. researchgate.netuniroma1.it |
Pharmacophore Modeling and De Novo Design Principles
Pharmacophore modeling and de novo design are computational strategies integral to modern drug discovery. They are utilized to distill the essential structural features required for a molecule's biological activity and to design novel molecules with improved potency, selectivity, and pharmacokinetic properties. For analogues of this compound, these principles guide the rational design of new chemical entities.
A pharmacophore model represents the crucial three-dimensional arrangement of molecular features that are necessary for a ligand to interact with a specific biological target. For the N-phenylbenzamide class of compounds, several key features are consistently identified as critical for activity. While a specific model for this compound is not extensively published, a general model can be inferred from studies on analogous structures, such as inhibitors of various enzymes and receptors. scirp.orgnih.gov
The fundamental N-phenylbenzamide scaffold consists of two aromatic rings connected by an amide linker. This arrangement provides a specific spatial orientation for functional groups that engage in various non-covalent interactions with a target protein. The key pharmacophoric features typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the central amide bond is a primary hydrogen bond acceptor. Additionally, the oxygen atoms of the methoxy groups can also serve as HBA sites. These interactions are often critical for anchoring the ligand in the binding pocket of a target.
Hydrogen Bond Donors (HBD): The amine proton (N-H) of the amide linker is a crucial hydrogen bond donor. Its ability to form a hydrogen bond is a defining characteristic of the benzamide class and is often essential for biological activity. acs.org
Aromatic/Hydrophobic Regions: The two phenyl rings, the (5-chloro-2-methoxyphenyl) moiety and the (4-methoxyphenyl) moiety, constitute two significant hydrophobic and aromatic regions. These rings engage in π-π stacking, π-cation, or hydrophobic interactions with nonpolar amino acid residues in the target's binding site. The specific substitutions on these rings modulate the electronic and steric properties, influencing binding affinity and selectivity. nih.gov
In the context of this compound, the chlorine atom and the two methoxy groups are key modulators of these core features. The electron-withdrawing chlorine atom and the electron-donating methoxy groups alter the charge distribution on the aromatic rings, while their positions dictate the steric fit within the receptor. acs.org A study on N-benzyl benzamide derivatives highlighted the importance of local reactive descriptors in defining the 3D pharmacophore, suggesting that the electronic nature of each atom contributes significantly to the ligand-receptor interaction. nih.gov
Table 1: Postulated Pharmacophoric Features of this compound
| Feature Type | Structural Moiety | Postulated Role in Target Interaction |
| Hydrogen Bond Donor | Amide N-H | Anchoring to receptor via hydrogen bonding. |
| Hydrogen Bond Acceptor | Amide C=O | Key anchoring point; accepts hydrogen bond from receptor. |
| Hydrogen Bond Acceptor | Methoxy Oxygens | Potential secondary hydrogen bonding interactions. |
| Aromatic/Hydrophobic Region | 4-methoxyphenyl (B3050149) ring | Hydrophobic and π-stacking interactions. |
| Aromatic/Hydrophobic Region | 5-chloro-2-methoxyphenyl ring | Hydrophobic and π-stacking interactions; modulated by substituents. |
Scaffold hopping and bioisosteric replacement are design strategies used to generate novel compounds by modifying a known active molecule. The goal is to retain the key pharmacophoric features while altering the core structure (scaffold) or specific functional groups to improve properties such as potency, selectivity, metabolic stability, or to escape existing patent claims. nih.govnih.gov
Bioisosteric Replacements
A bioisostere is a functional group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com Applying this principle to this compound allows for systematic modification to optimize its profile.
Amide Bond Isosteres: The central amide linker is often susceptible to metabolic hydrolysis by amidase enzymes. Replacing it with more stable bioisosteres is a common strategy. Potential replacements include reverse amides, thioamides, or five-membered heterocyclic rings like 1,2,4-oxadiazole (B8745197) or 1,2,4-triazole, which can mimic the hydrogen bonding and conformational properties of the amide bond while offering improved metabolic stability.
Methoxy Group Isosteres: The methoxy groups, particularly on electron-rich aromatic rings, can be sites of oxidative metabolism (O-demethylation). chemrxiv.org Bioisosteric replacement can block this metabolic pathway. Common replacements for a methoxy group include fluorine, difluoromethoxy (-OCHF2), or trifluoromethoxy (-OCF3). researchgate.net For instance, replacing an aromatic methoxy group with fluorine is a well-established strategy to prevent metabolic oxidation while maintaining similar steric bulk and influencing electronic properties. chemrxiv.org
Table 2: Examples of Potential Bioisosteric Replacements for this compound
| Original Group | Location | Potential Bioisostere | Rationale for Replacement |
| Amide (-CONH-) | Central Linker | Thioamide (-CSNH-), 1,2,4-Oxadiazole | Enhance metabolic stability, maintain H-bonding capacity. |
| Methoxy (-OCH3) | Phenyl Rings | Fluoro (-F), Trifluoromethoxy (-OCF3) | Block oxidative metabolism, modulate lipophilicity. chemrxiv.orgresearchgate.net |
| Chloro (-Cl) | Phenyl Ring | Trifluoromethyl (-CF3), Cyano (-CN) | Modulate electronic properties and binding interactions. |
Scaffold Hopping
Scaffold hopping involves a more drastic change, where the central molecular core is replaced with a structurally different scaffold that maintains the original orientation of the key pharmacophoric features. nih.gov This is a powerful tool for discovering novel chemical classes with similar biological activity.
Aromatic Ring Scaffolds: The phenyl rings in this compound can be replaced with various five- or six-membered heteroaromatic rings such as pyridine, thiophene, pyrazole, or thiazole. acs.org For example, replacing the 4-methoxyphenyl group with a 2-methoxy-pyridine ring introduces a nitrogen atom that can act as an additional hydrogen bond acceptor and may improve solubility. This strategy of increasing nitrogen atoms in aromatic systems is known to enhance metabolic stability.
Core Scaffold Replacement: The entire N-phenylbenzamide backbone could be replaced. The essential pharmacophore consists of two substituted aromatic rings held at a specific distance and angle by a rigid linker that contains H-bond donor and acceptor sites. A different core scaffold, such as an N-benzylacetamide or a diphenyl ether with appropriate substitutions, could be designed to present the same pharmacophoric features to the biological target. One study demonstrated a scaffold hop from a metabolically labile benzyl (B1604629) amide to more stable heterocyclic linkers. nih.gov Another investigation into influenza inhibitors used scaffold hopping to combine features from two different benzamide series into a novel N-[(thiophen-3-yl)methyl]benzamide core. acs.org
Table 3: Potential Scaffold Hopping Strategies for the N-phenylbenzamide Core
| Original Scaffold | Potential New Scaffold | Rationale for Hopping |
| N-(5-chloro-2-methoxyphenyl) | N-(5-chloro-2-methoxypyridin-X-yl) | Introduce heteroatom to improve solubility and metabolic profile. |
| 4-methoxybenzoyl | 6-methoxypyridine-3-carbonyl | Alter electronic properties and potential for new vector interactions. |
| N-phenylbenzamide | Diphenyl ether / Diphenyl thioether | Replace amide linker to remove metabolic liability, maintain spatial orientation of aryl groups. |
| N-phenylbenzamide | N-[(Thiophen-3-yl)methyl]benzamide | Explore novel core with different geometry and electronic properties. acs.org |
Preclinical Pharmacological and Pharmacokinetic Characterization of N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide
In Vitro Pharmacological Profiling
No data is available on the in vitro pharmacological profile of N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide.
Potency, Efficacy, and Selectivity Assessment in Cell-Free and Cell-Based Assays
There is no published research detailing the potency, efficacy, or selectivity of this compound in either cell-free or cell-based assay systems.
Off-Target Activity Screening
Information regarding the screening of this compound for off-target activities is not present in the available literature.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
No preclinical ADME studies for this compound have been published.
In Vitro ADME Assays (e.g., metabolic stability, permeability)
There are no available reports on the in vitro ADME properties of this compound, such as its metabolic stability in liver microsomes or its permeability across cell membranes.
In Vivo Pharmacokinetics in Animal Models (e.g., systemic exposure, tissue distribution)
Data from in vivo pharmacokinetic studies of this compound in any animal models, which would describe its systemic exposure and tissue distribution, have not been reported.
Metabolic Pathways and Metabolite Identification in Animal Systems
There is no information available on the metabolic pathways of this compound or the identification of its metabolites in any animal systems.
Preclinical Pharmacodynamic (PD) Studies in Relevant Animal Models
Following a comprehensive review of publicly available scientific literature, no specific preclinical pharmacodynamic data, including efficacy evaluations, biomarker modulation, or route of administration studies in animal models, could be identified for the compound this compound. Research on structurally related benzamide (B126) derivatives exists; however, direct studies on the specified compound are not present in the reviewed sources.
Efficacy Evaluation in Disease Models (non-human)
No data from non-human disease models evaluating the efficacy of this compound is publicly available.
Biomarker Modulation and Target Engagement in Vivo
There is no available information from in vivo studies regarding biomarker modulation or target engagement for this compound.
Route of Administration and Formulation Considerations (preclinical animal studies only)
Specific details concerning the routes of administration or formulation of this compound used in preclinical animal studies could not be found in the available literature.
Computational Chemistry and Molecular Modeling Applications for N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide, docking is primarily used to predict its binding mode within the active site of a target protein. This analysis is crucial for understanding the structural basis of its potential biological activity.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, evaluating each "pose" using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating more favorable interactions.
Studies on various benzamide (B126) derivatives have demonstrated their potential to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease research. nih.gov For a compound like this compound, molecular docking could be employed to explore its inhibitory potential against such targets. The analysis of protein-ligand interactions reveals key molecular contacts, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net For instance, the methoxy (B1213986) groups and the chloro substituent on the phenyl rings could engage in specific hydrophobic and electrostatic interactions within a protein's active site. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a compound like this compound shows promising activity, its chemical scaffold can be used as a template for virtual screening to identify novel, potentially more potent ligands.
The process often begins with the development of a pharmacophore model based on the known active compound. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Large chemical databases, such as the ZINC database, can then be screened to find other molecules that match this pharmacophore. nih.govnih.gov
Following the initial pharmacophore-based filtering, molecular docking is typically employed as a subsequent screening step to refine the hit list. nih.gov The top-scoring compounds from the docking simulations are then selected for experimental testing. This hierarchical approach allows for the efficient screening of millions of compounds to identify a manageable number of promising candidates for further development. researchgate.net
A primary output of molecular docking is the prediction of the binding mode of a ligand within a protein's active site. For this compound, this would involve identifying the specific amino acid residues it interacts with and the nature of these interactions. For example, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with the protein backbone or side chains. nih.gov The aromatic rings can participate in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. mdpi.com
Energetic analysis provides a quantitative estimate of the binding affinity. Docking scores, typically expressed in units of energy (e.g., kcal/mol), rank different binding poses and can be used to compare the predicted affinity of different ligands for the same target. researchgate.net More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to molecular dynamics simulation trajectories to provide a more accurate estimation of the binding free energy by considering solvent effects and conformational changes. nih.gov
Below is an illustrative data table showing hypothetical docking results for this compound against a putative protein kinase target.
| Parameter | Value | Key Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -9.8 | Lys78, Glu95 | Hydrogen Bond |
| Estimated Free Energy of Binding (ΔGbind, kcal/mol) | -45.6 | Leu130, Val65 | Hydrophobic |
| Predicted Inhibition Constant (Ki, nM) | 85.2 | Phe128 | π-π Stacking |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, allowing for the study of the conformational changes and stability of the this compound-target complex. nih.gov
MD simulations can reveal how the binding of this compound affects the flexibility and conformational dynamics of the target protein. nih.gov The stability of the ligand within the binding site can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. A stable binding mode is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains bound in its predicted pose. nih.gov
Furthermore, MD simulations can capture "induced fit" effects, where the protein undergoes conformational changes upon ligand binding to achieve a more complementary and stable interaction. nih.gov These simulations can also highlight the role of specific amino acid residues in maintaining the stability of the complex, providing valuable information for structure-based drug design. nih.gov The conformational properties of benzamide derivatives themselves can be influenced by factors like intramolecular hydrogen bonding and steric repulsion, which in turn affect their binding to a target. researchgate.net
The following table provides a hypothetical summary of results from an MD simulation of this compound bound to a target protein.
| Simulation Parameter | Result | Interpretation |
| Average Ligand RMSD (Å) | 1.5 ± 0.3 | Stable binding of the ligand in the active site. |
| Average Protein RMSF (Å) of Binding Site Residues | 0.8 ± 0.2 | Reduced flexibility of the binding pocket upon ligand binding. |
| MM/GBSA Binding Free Energy (kcal/mol) | -52.3 ± 4.1 | Favorable and strong binding affinity. |
| Key Hydrogen Bonds Occupancy (%) | Lys78 (85%), Glu95 (72%) | Persistent hydrogen bonding interactions contributing to stability. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations
Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of molecules. nih.gov For this compound, these methods can be used to calculate a variety of molecular properties that are important for its reactivity and interaction with biological targets.
These calculations can determine the optimized molecular geometry, atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. indexcopernicus.com
Quantum chemical methods are also employed to calculate properties like the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface and helps in identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net This information is valuable for understanding and predicting how the molecule will interact with its biological target. For instance, regions of negative electrostatic potential on the oxygen atoms of the methoxy and carbonyl groups would be expected to interact favorably with hydrogen bond donors in the protein's active site.
Electronic Structure and Reactivity Studies
Detailed research on the electronic structure and reactivity of this compound is not extensively available in the public domain. However, computational methods such as Density Functional Theory (DFT) are commonly employed to analyze related benzamide derivatives. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.
For analogous compounds, researchers have utilized DFT calculations to understand the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are fundamental in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electrostatic potential map is another key output, indicating the electron-rich and electron-deficient regions of the molecule, which are prone to electrophilic and nucleophilic attack, respectively.
While specific data for this compound is not available, a hypothetical representation of such findings for a similar benzamide derivative is presented in the table below.
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
This data is illustrative and not based on actual research findings for the specified compound.
Spectroscopic Property Prediction
Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the structure of a synthesized compound.
For instance, DFT calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated to a high degree of accuracy. Theoretical UV-Vis spectra, derived from time-dependent DFT (TD-DFT) calculations, can provide information about the electronic transitions within the molecule.
A study on a related compound, 4-Chloro-N-(2-methoxyphenyl)benzamidoxime, demonstrated the use of DFT with the B3LYP method and a 6-311G(d,p) basis set to calculate its optimized molecular structure and vibrational frequencies, showing good correlation with experimental X-ray diffraction, NMR, FT-IR, and FT-Raman spectra.
A hypothetical table of predicted spectroscopic data for this compound is provided below for illustrative purposes.
| Spectroscopic Data | Hypothetical Predicted Values |
| Key IR Frequencies (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1250 (C-O stretch) |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 6.8-8.0, Methoxy protons: ~3.8, Amide proton: ~8.5 |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon: ~165, Aromatic carbons: 110-160, Methoxy carbon: ~55 |
| λmax (nm) | ~280 |
This data is illustrative and not based on actual research findings for the specified compound.
In Silico ADMET Prediction and Optimization
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. Various computational models and software can predict these properties based on the molecule's structure.
For benzamide derivatives, researchers often use tools like SwissADME and pKCSM to predict properties such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities and guiding the chemical modification of the compound to improve its drug-like properties.
While specific in silico ADMET studies on this compound are not readily found, the general approach involves calculating a range of molecular descriptors and feeding them into predictive models. For example, Lipinski's rule of five is a commonly used filter to assess the druglikeness of a compound.
A hypothetical ADMET profile for this compound is presented in the table below.
| ADMET Property | Hypothetical Predicted Value/Outcome | Implication for Drug Development |
| Lipophilicity (logP) | 3.9 | Good balance for membrane permeability and solubility. |
| Aqueous Solubility (logS) | -4.5 | Moderately soluble. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| CYP450 Inhibitor | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |
| hERG Blocker | Low risk | Low risk of cardiotoxicity. |
This data is illustrative and not based on actual research findings for the specified compound.
Analytical Methodologies for the Study of N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide in Research Contexts
Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples
Chromatographic methods are essential for separating N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide from complex mixtures to assess its purity and for quantitative analysis in various research samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of benzamide (B126) derivatives. researchgate.net In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Method development for this compound would involve optimizing several parameters to achieve the desired separation efficiency and peak resolution. These parameters include the choice of the stationary phase, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or phosphoric acid), the flow rate, and the column temperature. researchgate.netsielc.com For mass spectrometry (MS) compatible applications, volatile mobile phase additives like formic acid are preferred over non-volatile ones such as phosphoric acid. sielc.com
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzamide Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile (containing 0.1% Formic Acid) and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for a compound like this compound, based on methods used for similar compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of metabolites of this compound, which may be less volatile, a derivatization step is often necessary to increase their volatility. nih.gov
The process typically involves the extraction of metabolites from a biological matrix, followed by derivatization to convert polar functional groups (e.g., -OH, -NH2, -COOH) into less polar and more volatile derivatives. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that aids in the identification of the metabolites. nih.gov
Spectroscopic Techniques for Structural Elucidation of Analogues and Metabolites in Research
Spectroscopic techniques are indispensable for the structural elucidation of this compound, its synthetic analogues, and its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound and identifying any structural modifications in its analogues or metabolites.
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) protons, and the amide proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information about the electronic environment and connectivity of the protons. For instance, the protons of the two methoxy groups would likely appear as sharp singlets, while the aromatic protons would exhibit more complex splitting patterns due to coupling with neighboring protons. chemicalbook.comrsc.org
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. In the context of biological samples, MS is particularly useful for identifying and quantifying metabolites of this compound.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of its elemental formula. Fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID), offer clues about the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond and losses of the methoxy groups.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 292.0735 |
| [M+Na]⁺ | 314.0554 |
| [M+K]⁺ | 330.0294 |
The predicted m/z values are based on the molecular formula C15H14ClNO3 and can be used to identify the compound in mass spectrometry experiments. These values are often calculated and can be found in chemical databases. uni.lu
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its metabolites. nih.govscribd.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in pharmaceutical and biomedical research. dntb.gov.ua It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This allows for the separation of the parent compound from its metabolites in a biological sample, followed by their individual identification and quantification. nih.gov
Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. While less common than LC-MS due to lower sensitivity, LC-NMR provides detailed structural information of the separated components online, which can be invaluable for the unambiguous identification of novel metabolites or degradation products. indexcopernicus.com The combination of LC-NMR-MS provides complementary information, making it a highly effective tool for comprehensive structural elucidation. indexcopernicus.com
LC-MS/MS for Bioanalytical Quantification in Preclinical Research Samples
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and speed. nih.govbioanalysis-zone.com An LC-MS/MS method for this compound would involve the optimization of several key parameters to ensure reliable and accurate measurement in preclinical samples such as plasma, serum, or tissue homogenates.
The development of such a method begins with the selection of an appropriate internal standard (IS), which is a compound with similar physicochemical properties to the analyte, added to samples and standards to correct for variability during sample processing and analysis. globalresearchonline.net The chromatographic separation would be optimized to resolve this compound from endogenous matrix components and potential metabolites. This typically involves selecting a suitable stationary phase (e.g., a C18 column), mobile phase composition, and gradient elution program. ijpsonline.com
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. biotrial.com This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. The precursor ion is typically the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions are generated by collision-induced dissociation.
A hypothetical LC-MS/MS data acquisition summary for this compound is presented below:
| Parameter | This compound | Internal Standard (Hypothetical) |
| Precursor Ion (m/z) | 292.07 | e.g., 296.10 |
| Product Ion (m/z) | e.g., 135.04 | e.g., 139.06 |
| Collision Energy (eV) | Optimized Value | Optimized Value |
| Dwell Time (ms) | Optimized Value | Optimized Value |
Method validation would be performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage). nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a complementary technique to LC-MS that offers high separation efficiency, especially for polar and charged molecules. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte solution. The high resolving power of CE can be advantageous for separating the parent compound from closely related metabolites or isomers. chromatographyonline.com
The coupling of CE with MS, typically via an electrospray ionization (ESI) interface, allows for sensitive and selective detection of the separated analytes. chimia.ch For the analysis of this compound, a CE-MS method would involve optimizing the background electrolyte composition, pH, applied voltage, and capillary temperature to achieve the desired separation.
While not as commonly used as LC-MS/MS for routine quantitative bioanalysis in preclinical studies, CE-MS can be a valuable tool for metabolite identification and for resolving complex analytical challenges that may not be readily addressed by LC-based methods. researchgate.net
A summary of potential CE-MS parameters for the analysis of this compound is outlined in the following table:
| Parameter | Condition |
| Capillary | Fused-silica, specific internal diameter and length |
| Background Electrolyte | e.g., Ammonium acetate (B1210297) buffer with organic modifier |
| Injection Mode | Hydrodynamic or electrokinetic |
| Applied Voltage | Optimized value (e.g., 20-30 kV) |
| MS Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
Advanced Bioanalytical Method Development for Preclinical Samples
The development of advanced bioanalytical methods is a critical aspect of preclinical drug development, aiming to provide robust and reliable data for pharmacokinetic and toxicokinetic studies. chromatographyonline.com The process of developing a bioanalytical method is iterative and involves several stages, from initial feasibility assessments to full validation. researchgate.net
A key consideration in method development is sample preparation, which aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. nih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix. globalresearchonline.net
For this compound, a systematic approach to method development would involve evaluating different extraction techniques to achieve the highest recovery and minimize matrix effects. The following table illustrates a hypothetical comparison of different sample preparation methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Throughput |
| Protein Precipitation (PPT) | 85-95 | 15-25 | High |
| Liquid-Liquid Extraction (LLE) | 90-105 | 5-15 | Medium |
| Solid-Phase Extraction (SPE) | 95-105 | <5 | Low to Medium |
The overarching goal of advanced bioanalytical method development is to establish a rugged and validated assay that can be routinely implemented to support preclinical studies, ensuring the generation of high-quality data for decision-making in the drug development process. nih.govbiotrial.com
Future Perspectives and Research Opportunities for N 5 Chloro 2 Methoxyphenyl 4 Methoxybenzamide
Integration with Systems Biology Approaches
Modern drug discovery heavily relies on computational and systems biology approaches to accelerate the identification and refinement of lead compounds. nih.gov For N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide, these methodologies offer a path to rapidly delineate its biological activity profile.
Target Identification and Validation: Initial efforts would involve in-silico target prediction using pharmacophore modeling and molecular docking simulations. nih.govvensel.org By comparing the compound's structure against databases of known protein targets, potential binding partners can be identified. For instance, docking studies on analogous benzamides have been used to predict interactions with enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase-1 (PARP-1), both of which are crucial targets in oncology. researchgate.netnih.gov
Pathway Analysis: Once high-probability targets are identified, pathway analysis can map the broader biological consequences of target engagement. This would help in understanding how the compound's effect on a single protein translates into a cellular phenotype, such as the G2/M cell cycle arrest observed in its analogues. researchgate.net
Predictive Toxicology: In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models can be employed early to forecast the pharmacokinetic and potential toxicity profile of the molecule, guiding initial lead optimization efforts. nih.gov
A proposed computational workflow is outlined below:
| Step | Approach | Objective |
| 1 | 3D Pharmacophore Modeling | Identify essential chemical features for biological activity based on the this compound scaffold. |
| 2 | Reverse Docking/Target Fishing | Screen the compound against a library of known protein structures to identify potential molecular targets. |
| 3 | Molecular Dynamics Simulations | Simulate the stability and interaction dynamics of the compound with its predicted targets to validate binding modes. |
| 4 | Pathway and Network Analysis | Integrate predicted targets into biological pathways to understand the mechanism of action at a systems level. |
| 5 | In-Silico ADMET Prediction | Forecast pharmacokinetic properties and potential liabilities to guide chemical modifications. |
Potential for Combination Therapies (preclinical rationale)
The demonstrated ability of related compounds to induce G2/M cell cycle arrest presents a strong rationale for preclinical investigation into combination therapies. researchgate.net Agents that halt cancer cells at this specific checkpoint can sensitize them to other cytotoxic drugs, particularly those that target mitosis or DNA integrity.
Combination with Mitotic Inhibitors: Combining this compound with taxanes (e.g., paclitaxel) or vinca (B1221190) alkaloids could result in synergistic cytotoxicity. The benzamide (B126) analogue would trap cells in the G2/M phase, making them more susceptible to the microtubule-disrupting effects of the mitotic inhibitor.
Combination with DNA Damaging Agents: Pairing the compound with DNA damaging agents like platinum-based drugs (e.g., cisplatin) or PARP inhibitors could also be effective. By arresting the cell cycle, the compound would prevent damaged cells from repairing their DNA before attempting mitosis, leading to mitotic catastrophe and enhanced apoptosis. nih.gov
| Therapeutic Agent Class | Preclinical Rationale for Combination | Potential Outcome |
| Mitotic Inhibitors (e.g., Paclitaxel) | Synchronization of cell population in G2/M phase, increasing vulnerability to microtubule disruption. | Synergistic cell killing; potential to overcome resistance. |
| DNA Damaging Agents (e.g., Cisplatin) | Inhibition of DNA repair mechanisms by preventing entry into S phase post-damage. | Enhanced apoptosis; overcoming DNA damage repair-mediated resistance. |
| PARP Inhibitors (e.g., Olaparib) | Exploitation of synthetic lethality in cancers with DNA repair deficiencies (e.g., BRCA mutations) by preventing alternative repair pathways. | Potent and selective killing of specific cancer cell types. |
Exploration of Novel Delivery Systems (preclinical concepts)
The clinical utility of small molecule inhibitors is often hampered by poor solubility, limited bioavailability, or off-target effects. Novel drug delivery systems (DDS) offer a preclinical strategy to overcome these limitations. azonano.commdpi.com
Nanoparticle Formulations: Encapsulating this compound within nanoparticles (e.g., liposomes or polymeric micelles) could enhance its solubility and prolong its circulation time. researchgate.net This approach can also enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. azonano.com
Targeted Drug Conjugates: A more advanced concept involves conjugating the molecule to a targeting moiety, such as an antibody or a peptide that recognizes a specific receptor overexpressed on cancer cells. This would concentrate the therapeutic agent at the site of action, potentially increasing efficacy.
Stimuli-Responsive Systems: Designing hydrogels or other carrier systems that release the compound in response to the specific microenvironment of a tumor (e.g., lower pH or specific enzyme activity) is another promising avenue for preclinical exploration. researchgate.net
Challenges in Lead Optimization and Preclinical Development
The journey from a hit compound to a clinical candidate is fraught with challenges. For this compound, these would likely revolve around optimizing its potency, selectivity, and pharmacokinetic properties—a process known as hit-to-lead and lead optimization. danaher.comnih.gov
Structure-Activity Relationship (SAR) Development: A significant effort would be required to synthesize a library of analogues to systematically probe the SAR. nih.gov Modifications to both the 4-methoxybenzoyl and the 5-chloro-2-methoxyphenyl rings would be necessary to identify substitutions that improve target potency and selectivity while minimizing off-target activity. nih.gov
Improving Metabolic Stability: In vitro metabolic stability assays using liver microsomes would be crucial to identify metabolically labile spots on the molecule. Subsequent chemical modifications would aim to block these sites of metabolism to improve the compound's half-life and oral bioavailability. nih.gov
Balancing Potency and Physicochemical Properties: A common challenge is that modifications increasing potency can negatively impact physicochemical properties like solubility or permeability. researchgate.net Achieving a balance between high potency and "drug-like" properties is a key hurdle in preclinical development.
Emerging Applications Based on Preclinical Discoveries
While the initial therapeutic hypothesis for this compound may be in oncology, based on data from its analogues, the versatile benzamide scaffold is known to interact with a wide range of biological targets. walshmedicalmedia.comnih.gov Preclinical screening could uncover novel applications.
Enzyme Inhibition: Many benzamide-containing molecules are potent enzyme inhibitors. nih.gov Screening against panels of kinases, proteases, or metabolic enzymes could reveal unexpected activities. For example, different substituted benzamides have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase, relevant for glaucoma and Alzheimer's disease, respectively. nih.gov
Antiviral Activity: Recent studies have identified novel N-[(thiophen-3-yl)methyl]benzamides as potent inhibitors of the influenza A virus by targeting the hemagglutinin-mediated fusion process. acs.orgacs.org Phenotypic screening against a panel of viruses could reveal unforeseen antiviral properties for this compound.
Neurological Applications: Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are used as atypical antipsychotics that modulate dopamine (B1211576) receptors. nih.govresearchgate.net Therefore, screening the compound for activity against a panel of CNS receptors could uncover potential applications in neuropsychiatric disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and anilines. A typical approach involves activating the carboxylic acid (e.g., 4-methoxybenzoic acid) with coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions. The chloro-methoxy aniline derivative is then added to form the amide bond. Optimizing stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time improves yields .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this benzamide derivative?
- Methodological Answer :
- ¹H NMR : Key signals include methoxy groups (~δ 3.8–3.9 ppm), aromatic protons split by substituents (e.g., para-methoxy at δ 6.8–7.2 ppm), and the amide NH proton (δ ~8–10 ppm, broad).
- IR : Stretching vibrations for the amide carbonyl (C=O at ~1650–1680 cm⁻¹) and methoxy C-O (1250–1300 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Initial screens include antimicrobial disk diffusion assays (Gram-positive/-negative bacteria, fungi) and enzyme inhibition studies (e.g., kinase or protease targets). Structural analogs with chloro and methoxy groups have shown activity against microbial strains, suggesting similar protocols apply. Use DMSO as a solvent control and validate cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved experimentally?
- Methodological Answer : Conflicting solubility may arise from crystallinity or polymorphic forms. Conduct a Hansen solubility parameter analysis by testing solvents with varying polarity (e.g., water, ethanol, ethyl acetate). Use powder X-ray diffraction (PXRD) to identify polymorphs and differential scanning calorimetry (DSC) to assess thermal stability. Solubility enhancements via co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) should be explored .
Q. What strategies optimize regioselectivity during functionalization of the benzamide core?
- Methodological Answer :
- Directed ortho-metalation : Use a directing group (e.g., methoxy) to introduce substituents at specific positions via palladium-catalyzed cross-coupling.
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc) to direct electrophilic substitution. Computational modeling (DFT) predicts electron density hotspots for targeted modifications .
Q. How do substituent positions (chloro vs. methoxy) impact binding affinity in molecular docking studies?
- Methodological Answer : Perform comparative docking (AutoDock Vina, Schrödinger) using protein targets (e.g., kinases or GPCRs). Chloro groups enhance hydrophobic interactions in binding pockets, while methoxy groups may form hydrogen bonds. Free energy perturbation (FEP) calculations quantify ΔΔG values for substituent effects. Validate with isothermal titration calorimetry (ITC) .
Q. How to address discrepancies between in vitro and in silico ADMET predictions?
- Methodological Answer : Discrepancies often arise from oversimplified models. Refine predictions by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
